molecular formula C9H5BrN2O2 B571657 1-Bromo-6-nitroisoquinoline CAS No. 1368380-95-3

1-Bromo-6-nitroisoquinoline

Cat. No.: B571657
CAS No.: 1368380-95-3
M. Wt: 253.055
InChI Key: VRIOYVYPKSMYKT-UHFFFAOYSA-N
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Description

1-Bromo-6-nitroisoquinoline is an organic compound that belongs to the class of isoquinolines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom at the first position and a nitro group at the sixth position on the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-nitroisoquinoline can be synthesized through a multi-step process involving the bromination and nitration of isoquinoline. One common method involves the bromination of isoquinoline using N-bromosuccinimide in the presence of sulfuric acid, followed by nitration with potassium nitrate . The reaction conditions typically involve low temperatures to control the reactivity and ensure high yields.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-6-nitroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6-nitroisoquinoline depends on its chemical structure and the specific reactions it undergoes. The bromine atom and nitro group influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-6-nitroisoquinoline is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound in the synthesis of specialized organic molecules and in the study of structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

1-bromo-6-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIOYVYPKSMYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Br)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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